N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a butyl group, which is a four-carbon alkyl radical or substituent group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the pyrazole ring in the molecule can potentially undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Cooperative Molecular Dimers and Hydrogen Bonding
Pyrazole derivatives, including those with tert-butyl groups, have been shown to form cooperative molecular dimers through hydrogen bonding, a fundamental interaction in molecular recognition, self-assembly processes, and the design of supramolecular architectures. These interactions are critical for understanding the physical properties of materials and designing new molecular systems with specific functionalities (Chun-yang Zheng, Dun-jia Wang, & Ling Fan, 2010).
Asymmetric Synthesis and Catalysis
Compounds with pyrazole cores are employed in asymmetric synthesis, serving as ligands or substrates in catalytic reactions to produce enantioselective products. This is crucial for the development of pharmaceuticals and chemicals with high purity and specific configurations. For example, acrylamides derived from pyrazoles have been used in asymmetric [3+2] cycloaddition reactions to afford cyclopentenes with moderate enantioselectivities (Xiaoyu Han, Suxi Wang, F. Zhong, & Yixin Lu, 2011).
Multigram Synthesis and Fluorination
The synthesis of pyrazole derivatives on a multigram scale demonstrates their potential for large-scale applications. Fluorination of pyrazole compounds enhances their physical and chemical properties, making them suitable for use in materials science, medicinal chemistry, and as intermediates in organic synthesis (Rustam T. Iminov et al., 2015).
Electrophilic Substitutions and Radical Reactions
Pyrazole derivatives exhibit versatility in chemical reactions, including electrophilic substitutions and radical reactions. This makes them valuable building blocks in synthetic organic chemistry for the modification of aromatic compounds and the construction of complex molecules (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Antimicrobial and Antitumor Activities
The biological activities of pyrazole derivatives, such as their antimicrobial and antitumor properties, highlight their potential in the development of new therapeutic agents. Synthesis of new pyrazole compounds and evaluation of their biological activities contribute to the discovery of novel drugs with improved efficacy and safety profiles (E. Sharshira & N. M. Hamada, 2012).
Wirkmechanismus
Target of action
Some pyrazole derivatives have been found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .
Mode of action
These compounds interact with their targets, inhibiting the production of certain inflammatory mediators .
Biochemical pathways
The inhibition of these mediators can affect various biochemical pathways involved in inflammation .
Result of action
The result of this interaction is a decrease in inflammation, as evidenced by the reduced production of inflammatory mediators .
Eigenschaften
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLHFVEXJEGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.